

An In-depth Technical Guide to Dimethylated Allylamine Isomers

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Compound of Interest		
Compound Name:	Allylamine, 1,1-dimethyl-	
Cat. No.:	B15095344	Get Quote

An Important Note on Chemical Identity: The topic "**Allylamine**, **1,1-dimethyl-**" with the CAS number 2155-94-4 presents a point of ambiguity. These two identifiers correspond to two distinct structural isomers:

- "Allylamine, 1,1-dimethyl-", more systematically named 2-methylbut-3-en-2-amine, is correctly identified by the CAS number 2978-60-1.
- The CAS number 2155-94-4 refers to N,N-Dimethylallylamine.

This guide will provide a comprehensive overview of both compounds to ensure clarity and provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: N,N-Dimethylallylamine (CAS 2155-94-4)

N,N-Dimethylallylamine is a tertiary amine characterized by a dimethylamino group attached to an allyl group. It is a versatile building block in organic synthesis.[1] This colorless to pale yellow liquid possesses a distinctive fishy or ammonia-like odor.[1] It is soluble in common organic solvents and has limited miscibility with water.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for N,N-Dimethylallylamine.



Property	Value	Reference
Molecular Formula	C5H11N	[2][3]
Molecular Weight	85.15 g/mol	[2][3]
Density	0.730 g/cm³ at 20 °C	[2]
Boiling Point	62-64.5 °C at 1013 hPa	[2]
Flash Point	-20 °C (-4.0 °F) - closed cup	[2]
Refractive Index	1.4000 to 1.402 at 20 °C	[3]
рКа	8.88 ± 0.28 (Predicted)	[1]
Assay	≥98.0% (GC)	[2]

Synthesis and Experimental Protocols

N,N-Dimethylallylamine is commonly synthesized via the nucleophilic substitution of an allyl halide with dimethylamine.

Experimental Protocol: Synthesis from 3-Chloropropene and Dimethylamine[1]

This method involves the reaction of 3-chloropropene with dimethylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

- Reactants: 3-chloropropene, Dimethylamine, Sodium Hydroxide (as an acid scavenger).
- Solvent: Carbon tetrachloride or solvent-free conditions.
- Procedure:
 - Combine 3-chloropropene and dimethylamine in a suitable reaction vessel.
 - Add sodium hydroxide to the mixture.
 - Maintain the reaction temperature at 45°C for 45 hours.



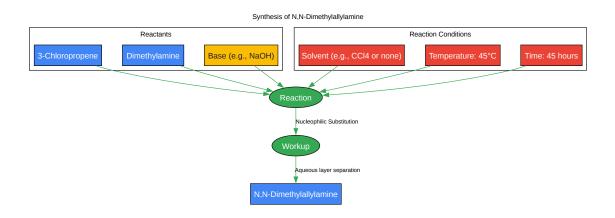
- After the reaction is complete, allow the mixture to separate into aqueous and organic layers.
- Separate the aqueous layer to isolate the N,N-Dimethylallylamine product.

Alternative Experimental Protocol: Synthesis from 3-Bromopropene and Dimethylamine[1]

- Reactants: 3-Bromopropene, Dimethylamine.
- · Solvent: Water.
- Procedure:
 - React dimethylamine with 3-bromopropene in water.
 - Reflux the reaction mixture for 30 minutes.
 - The reported yield for this method is approximately 62.5%.

Synthesis Workflow





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Caption: Synthesis of N,N-Dimethylallylamine from 3-Chloropropene.

Applications

N,N-Dimethylallylamine is a valuable intermediate in various industrial and scientific fields:

- Pharmaceuticals: It serves as a building block in the synthesis of antihistamines, antimuscarinics, and antipsychotics.[4] It is also an intermediate in the production of N,Ndimethylaminoethyl methacrylate, a component used in dental materials.[4]
- Agrochemicals: This compound is a precursor for the synthesis of herbicides, insecticides, and fungicides.[4][5] It is also utilized in the production of plant growth regulators.[4]



• Polymers and Specialty Chemicals: N,N-Dimethylallylamine is used as a monomer in the production of polymers like polyurethanes, polyamides, and polyesters.[4][5] It also functions as a crosslinking agent in adhesives, coatings, and sealants.[4] Furthermore, it is a precursor for surfactants, dyes, and pigments.[4]

Safety and Toxicology

N,N-Dimethylallylamine is classified as a hazardous substance.[6]

- Flammability: It is a highly flammable liquid and vapor with a low flash point.[6] Keep away from heat, sparks, open flames, and other ignition sources.
- Corrosivity and Irritation: It causes severe skin burns and eye damage.[6] Inhalation is harmful and can cause respiratory irritation.[1][6]
- Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.
- Incompatibilities: It is incompatible with strong oxidizing agents.

Part 2: "Allylamine, 1,1-dimethyl-" (2-methylbut-3-en-2-amine) (CAS 2978-60-1)

"Allylamine, 1,1-dimethyl-", systematically known as 2-methylbut-3-en-2-amine, is a primary amine. It is a colorless liquid and is used as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical sector.

Chemical and Physical Properties

The following table summarizes the key quantitative data for "Allylamine, 1,1-dimethyl-".



Property	Value	Reference
Molecular Formula	C5H11N	
Molecular Weight	85.15 g/mol	-
Density	0.774 g/cm ³	-
Boiling Point	96 °C at 760 mmHg	-
Flash Point	4.3 °C	-
Refractive Index	1.43	-

Synthesis and Experimental Protocols

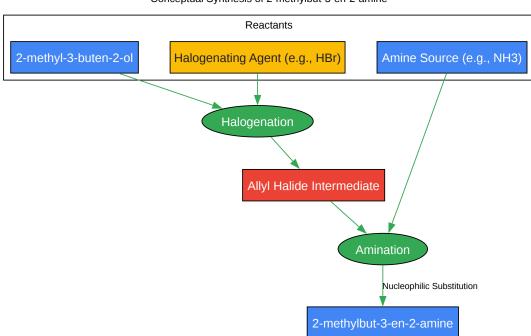
A detailed experimental protocol for the direct synthesis of 2-methylbut-3-en-2-amine is not readily available in the searched literature. However, it can be conceptually derived from its precursor, 2-methyl-3-buten-2-ol. A common synthetic route would involve the conversion of the alcohol to a leaving group followed by substitution with an amine source, or a Ritter reaction followed by hydrolysis.

Conceptual Synthesis Workflow

A plausible synthetic route would be the reaction of 2-methyl-3-buten-2-ol with a halogenating agent (e.g., HBr) to form an allyl halide, which then reacts with ammonia or a protected amine equivalent to yield the final product.

Synthesis Workflow





Conceptual Synthesis of 2-methylbut-3-en-2-amine

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Caption: Conceptual synthesis of 2-methylbut-3-en-2-amine.

Applications

The primary application identified for 2-methylbut-3-en-2-amine is as a key intermediate in the pharmaceutical industry. It is used in the synthesis of naphthyridine derivatives, which have shown potential as cholesterol acyltransferase inhibitors. These derivatives are of interest for



the development of drugs to manage high cholesterol levels and associated cardiovascular diseases.

Safety and Toxicology

Detailed safety and toxicology information for 2-methylbut-3-en-2-amine is not as extensively documented as for its isomer. However, as an unsaturated amine, it should be handled with care, assuming it may have irritant properties. Standard laboratory safety precautions, including the use of PPE, are recommended when handling this compound.

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